molecular formula C24H21ClN2 B10933166 1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10933166
M. Wt: 372.9 g/mol
InChI Key: LLTKKYHTBFWCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzyl group and two 4-methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the diketone precursor.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 4-methylphenyl groups: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-(4-methylphenyl)-1H-pyrazole: Similar structure but with one less 4-methylphenyl group.

    1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but with phenyl groups instead of 4-methylphenyl groups.

    1-(4-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole: Similar structure but with 4-chlorophenyl groups instead of 4-methylphenyl groups.

Uniqueness

1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of both 4-chlorobenzyl and 4-methylphenyl groups, which confer specific electronic and steric properties

Properties

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2/c1-17-3-9-20(10-4-17)23-15-24(21-11-5-18(2)6-12-21)27(26-23)16-19-7-13-22(25)14-8-19/h3-15H,16H2,1-2H3

InChI Key

LLTKKYHTBFWCRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.